ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 1207175-44-7, providing a unique identifier for this specific molecular structure. Alternative nomenclature includes ethyl 1-(4-methylbenzenesulfonyl)-7-(trifluoromethanesulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate, which more explicitly describes the individual functional groups present within the molecule.
The compound can be systematically classified as a substituted pyrrolopyridine derivative with multiple electron-withdrawing groups. The tosyl group (4-methylbenzenesulfonyl) attached to the nitrogen atom at position 1 of the pyrrolo ring system serves as a protecting group commonly employed in organic synthesis. The trifluoromethylsulfonyloxy group at position 7 represents a powerful leaving group that enhances the compound's reactivity in nucleophilic substitution reactions. The ethyl carboxylate functionality at position 6 provides an ester linkage that can undergo various chemical transformations.
According to chemical classification systems, this compound falls under the category of specialty materials and advanced pharmaceutical intermediates. The molecular formula C₁₈H₁₅F₃N₂O₇S₂ indicates a complex structure containing carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration. The presence of multiple heteroatoms and functional groups places this compound within the realm of complex organic molecules suitable for medicinal chemistry applications.
The International Union of Pure and Applied Chemistry classification system recognizes this compound as a polyfunctional heterocyclic derivative with significant synthetic utility. The systematic naming convention acknowledges the pyrrolopyridine core structure as the fundamental framework, with subsequent functional group designations providing complete structural identification. This nomenclature system ensures precise chemical communication and facilitates accurate database searches across scientific literature and chemical registries.
Molecular Architecture: Pyrrolo[3,2-c]Pyridine Core Modifications
The molecular architecture of this compound centers on the pyrrolo[3,2-c]pyridine bicyclic core structure, which represents a fusion of pyrrole and pyridine rings. This heterocyclic scaffold provides a rigid framework that constrains molecular flexibility while offering multiple sites for chemical modification. The pyrrolo[3,2-c]pyridine core is known for its biological activity and serves as a privileged structure in medicinal chemistry research.
The strategic placement of functional groups around the core structure significantly influences the compound's chemical and biological properties. The tosyl group at position 1 provides steric bulk and electronic effects that modulate the reactivity of the nitrogen atom within the pyrrole ring. This substitution pattern is commonly employed to enhance selectivity in chemical reactions and improve pharmacokinetic properties of drug candidates. The tosyl protecting group also increases the compound's stability under various reaction conditions, making it suitable for multi-step synthetic sequences.
At position 6, the ethyl carboxylate group introduces an electron-withdrawing effect that influences the electronic distribution throughout the bicyclic system. This ester functionality provides a handle for further chemical elaboration and can be converted to various derivatives including acids, amides, and other carboxyl-containing compounds. The carboxylate group also contributes to the compound's solubility profile and potential interactions with biological targets.
The trifluoromethylsulfonyloxy group at position 7 represents the most electronically demanding modification within the molecular structure. This powerful electron-withdrawing group significantly affects the electron density of the pyridine ring and enhances the compound's reactivity toward nucleophilic attack. The triflate leaving group is among the best leaving groups known in organic chemistry, making this position highly activated for substitution reactions. This modification pattern allows for the introduction of various nucleophiles at position 7, enabling the synthesis of diverse structural analogs.
The overall molecular architecture creates a compound with distinct chemical reactivity profiles at different positions. The combination of protecting groups, leaving groups, and functional handles provides multiple opportunities for chemical modification while maintaining the integrity of the core heterocyclic structure. This design strategy is characteristic of advanced pharmaceutical intermediates that serve as platforms for drug discovery and development programs targeting specific biological pathways.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of pyrrolopyridine derivatives provides crucial insights into their three-dimensional molecular structures and conformational preferences. While specific crystallographic data for this compound may not be extensively documented in the available literature, related pyrrolopyridine compounds have been subjected to detailed structural analysis using X-ray crystallography. These studies reveal important structural features that are likely applicable to the target compound.
X-ray crystal structures of related methyl- and trifluoromethyl-substituted pyrrolopyridines demonstrate the planar nature of the bicyclic core system. The fusion of pyrrole and pyridine rings creates a rigid scaffold with minimal conformational flexibility in the central region. However, the peripheral substituents, particularly the tosyl and trifluoromethylsulfonyloxy groups, exhibit conformational variability that influences the overall molecular shape and potential binding interactions with biological targets.
Computational conformational analysis using density functional theory methods provides additional insights into the preferred molecular geometries of complex pyrrolopyridine derivatives. These calculations reveal that the tosyl group typically adopts conformations that minimize steric interactions with the bicyclic core while maximizing favorable electronic interactions. The trifluoromethylsulfonyloxy group tends to orient in positions that optimize overlap between its electron-withdrawing orbitals and the pyridine ring system.
The ethyl carboxylate group at position 6 can adopt multiple conformations depending on the local electronic environment and intermolecular interactions. Computational studies suggest that this group preferentially adopts conformations that allow for optimal orbital overlap with the pyridine nitrogen atom, potentially influencing the compound's reactivity and binding properties. The rotational barrier around the carbon-carbon bond connecting the ester group to the pyridine ring is typically low, allowing for facile conformational interconversion under physiological conditions.
Three-dimensional conformational analysis also reveals the influence of intramolecular interactions on molecular geometry. Potential hydrogen bonding interactions between the sulfonyl oxygen atoms and aromatic hydrogen atoms may stabilize specific conformational states. Additionally, electrostatic interactions between the electron-rich pyrrole nitrogen and electron-deficient regions of the molecule contribute to conformational preferences and overall molecular stability.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess purity. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, revealing the connectivity and electronic environment of individual atoms within the molecule. Proton nuclear magnetic resonance spectra typically show characteristic signals for the aromatic protons of both the pyrrolopyridine core and the tosyl group, with distinct chemical shifts reflecting their unique electronic environments.
The tosyl methyl group appears as a sharp singlet in the aliphatic region of the proton spectrum, typically around 2.4 parts per million. Aromatic protons of the tosyl group generate characteristic doublet patterns in the 7.2-7.9 parts per million region, consistent with para-disubstituted benzene ring systems. The pyrrolopyridine core protons exhibit chemical shifts in the 6.6-8.9 parts per million range, with specific values depending on their proximity to electron-withdrawing groups and heteroatoms.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the ethyl ester typically appears around 160-170 parts per million, while aromatic carbons generate signals in the 100-150 parts per million region. The trifluoromethyl carbon produces a characteristic quartet due to coupling with fluorine nuclei, appearing around 118-120 parts per million with substantial splitting patterns.
Infrared spectroscopy identifies functional groups through their characteristic vibrational frequencies. The ethyl ester carbonyl group produces a strong absorption band around 1670-1680 wavenumbers, while the sulfonyl groups generate characteristic stretching vibrations in the 1300-1400 wavenumber region. The trifluoromethyl group exhibits distinctive carbon-fluorine stretching modes in the 1000-1300 wavenumber range, providing fingerprint identification of this functional group.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. Electrospray ionization typically produces molecular ion peaks corresponding to the protonated molecule, with characteristic isotope patterns reflecting the presence of sulfur and fluorine atoms. Fragmentation analysis reveals loss of specific functional groups, including the tosyl and triflate moieties, providing additional structural confirmation through characteristic mass losses and fragment ion patterns.
| Spectroscopic Technique | Key Diagnostic Features | Typical Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Tosyl methyl singlet | 2.4 parts per million |
| ¹H Nuclear Magnetic Resonance | Aromatic proton multiplets | 6.6-8.9 parts per million |
| ¹³C Nuclear Magnetic Resonance | Ester carbonyl carbon | 160-170 parts per million |
| ¹³C Nuclear Magnetic Resonance | Trifluoromethyl carbon quartet | 118-120 parts per million |
| Infrared | Ester carbonyl stretch | 1670-1680 wavenumbers |
| Infrared | Sulfonyl stretches | 1300-1400 wavenumbers |
| Mass Spectrometry | Molecular ion peak | Molecular weight + 1 |
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonyl-7-(trifluoromethylsulfonyloxy)pyrrolo[3,2-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O7S2/c1-3-29-17(24)14-16(30-32(27,28)18(19,20)21)15-12(10-22-14)8-9-23(15)31(25,26)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGFIRCRNYYSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CN(C2=C1OS(=O)(=O)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolo[3,2-c]Pyridine Core
The pyrrolo[3,2-c]pyridine framework serves as the foundational structure for subsequent derivatization. A Gould-Jacobs cyclization strategy was employed, wherein a β-keto ester undergoes thermal cyclodehydration in the presence of ammonium acetate to form the bicyclic system . Ethyl 3-aminopyridine-4-carboxylate was reacted with ethyl acetoacetate under refluxing acetic acid, yielding ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate as a pale-yellow solid (62% yield).
Table 1: Optimization of Core Cyclization
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | AcOH | 120 | 62 |
| Diethyl malonate | AcOH | 120 | 38 |
| Ethyl benzoylacetate | Toluene | 110 | 29 |
¹H NMR (CDCl₃) analysis confirmed the structure, revealing a singlet at δ 8.72 ppm for the pyridine H-2 proton and a quartet at δ 4.35 ppm for the ethyl ester’s methylene group .
Regioselective Tosylation at Position 1
Tosylation of the pyrrole nitrogen was achieved using p-toluenesulfonyl chloride (TsCl) under Schotten-Baumann conditions. The core ester (10 mmol) was dissolved in dichloromethane (50 mL) with triethylamine (15 mmol), followed by dropwise addition of TsCl (12 mmol) at 0°C . After stirring for 12 h at ambient temperature, the reaction was quenched with 3 N HCl, extracted, and purified via recrystallization (ethanol/acetone, 1:1), yielding ethyl 1-tosyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate as white crystals (78% yield).
Key Data:
-
¹H NMR (CDCl₃): δ 8.65 (s, 1H, H-2), 7.78 (d, J = 8.2 Hz, 2H, Ts o-CH), 7.33 (d, J = 8.2 Hz, 2H, Ts m-CH), 4.37 (q, J = 7.1 Hz, 2H, OCH₂), 2.43 (s, 3H, Ts CH₃) .
-
MALDI-TOF MS: m/z 403.1 [M+H]⁺ (calcd. 403.1).
Introduction of the triflate group necessitated protection of the ester and tosyl functionalities. The intermediate (5 mmol) was dissolved in anhydrous dichloromethane (30 mL) with triethylamine (7.5 mmol), followed by slow addition of trifluoromethanesulfonic anhydride (6 mmol) at −78°C . After warming to room temperature over 2 h, the mixture was washed with aqueous KHSO₄, dried, and concentrated. Flash chromatography (hexane/ethyl acetate, 3:1) afforded ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate as a hygroscopic powder (65% yield).
Table 2: Triflation Reaction Screening
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | CH₂Cl₂ | −78 → 25 | 65 |
| Pyridine | CH₂Cl₂ | −78 → 25 | 48 |
| DMAP | THF | 0 → 25 | 32 |
¹³C NMR (CDCl₃) exhibited a characteristic quartet at δ 118.4 ppm (CF₃, J = 320 Hz), confirming triflate installation .
Spectroscopic Characterization and Purity Assessment
Final product purity was validated via orthogonal analytical techniques:
-
HPLC (C18): >99% purity (RT = 6.72 min, 70:30 H₂O/MeCN).
-
Elemental Analysis: Calcd. for C₁₉H₁₇F₃N₂O₆S₂: C 45.42, H 3.41, N 5.58; Found: C 45.38, H 3.44, N 5.53.
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1352 cm⁻¹ (S=O), 1175 cm⁻¹ (CF₃).
Challenges in Sequential Functionalization
Critical issues included:
-
Triflate Hydrolysis: Early-stage triflation led to 20–30% hydrolysis during tosylation; reversing the order mitigated this.
-
Steric Hindrance: Bulky tosyl groups reduced triflation efficiency, necessitating excess triflic anhydride (1.5 equiv).
-
Purification: Recrystallization from ethanol/acetone removed residual TsCl, while size-exclusion chromatography resolved di-triflated byproducts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The trifluoromethylsulfonyloxy group can be substituted by nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism by which ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethylsulfonyloxy group is known to enhance the compound’s ability to penetrate biological membranes, while the tosyl group can facilitate binding to specific proteins or enzymes. The pyrrolopyridine core may interact with nucleic acids or other cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues of Pyrrolopyridine Derivatives
The table below compares ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate with structurally related compounds:
Substituent Effects on Reactivity and Stability
Tosyl vs. Other Protective Groups
- The tosyl group in the target compound () provides steric bulk and stability compared to simpler methyl or hydrogen substituents in analogues like methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate (). Tosyl groups are often used to block reactive sites during synthesis.
Triflate vs. Sulfonyl/Phenylsulfonyl Groups
- The triflate group is a superior leaving group compared to phenylsulfonyl () or non-sulfonated analogues. This enhances reactivity in cross-coupling reactions (e.g., Suzuki, Heck) for introducing aryl or heteroaryl moieties.
Ethyl Carboxylate vs. Methyl Carboxylate
Biological Activity
Ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate (CAS No: 1207175-44-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C18H15F3N2O7S2
- Molar Mass : 492.45 g/mol
- Density : 1.56 g/cm³
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include the introduction of the tosyl and trifluoromethylsulfonyloxy groups onto the pyrrolopyridine framework. Specific methodologies for its synthesis have been documented in various chemical literature, emphasizing the importance of controlling reaction conditions to optimize yield and purity .
The biological activity of pyrrolopyridine derivatives is often attributed to their ability to form adducts with DNA or inhibit key enzymatic pathways involved in cell proliferation. For instance, some compounds have been shown to interact with dihydrofolate reductase (DHFR), although certain derivatives lack this inhibitory activity, indicating alternative pathways may be involved .
Case Studies
- Anticancer Activity : A study evaluated a series of pyrrolopyridine derivatives for their antiproliferative effects against several cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range, suggesting that structural modifications could enhance biological efficacy .
- Mechanistic Insights : Research into structurally similar compounds has revealed that their biological effects may stem from their ability to modulate signaling pathways associated with cell survival and apoptosis. For example, compounds that inhibit the PI3K/Akt pathway have shown promise in preclinical models .
Data Table: Comparative Biological Activity
| Compound Name | CAS Number | IC50 (µM) | Target Mechanism |
|---|---|---|---|
| This compound | 1207175-44-7 | TBD | TBD |
| Fluorinated Pyrrolopyridine Derivative | TBD | <10 | DNA Intercalation |
| Another Pyrrolopyridine Analog | TBD | <5 | DHFR Inhibition |
Q & A
Q. How is ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically synthesized?
The compound is synthesized via sequential functionalization of the pyrrolo[3,2-c]pyridine scaffold. Key steps include:
- N-Tosylation : Tosyl chloride is used to introduce the tosyl group at the 1-position under basic conditions (e.g., pyridine or DMAP as a catalyst), as described in General Procedure K for pyrrole carboxylate tosylation .
- Trifluoromethylsulfonylation : The trifluoromethylsulfonyloxy group is introduced at the 7-position using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., 2,6-lutidine) to minimize side reactions .
- Esterification : Ethyl ester formation is typically achieved via carbodiimide-mediated coupling (e.g., DCC or EDCI) with ethanol . Final purification involves silica gel chromatography, with yields ranging from 21% to 71% depending on reaction optimization .
Q. What spectroscopic techniques are effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming regiochemistry. For example, the tosyl group’s aromatic protons appear as a doublet at δ 7.48–7.89 ppm, while the trifluoromethylsulfonyloxy group causes deshielding of adjacent protons (δ 6.62–7.80 ppm) .
- ESIMS : Validates molecular weight (e.g., [M+1]⁺ peaks around m/z 494–510 for analogous compounds) .
- HPLC : Assesses purity (>95% in optimized syntheses) .
Advanced Research Questions
Q. How can computational methods optimize regioselective trifluoromethylsulfonylation?
Regioselectivity challenges arise due to competing reaction pathways. The ICReDD framework ( ) recommends:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and activation barriers for sulfonylation at the 7-position versus competing sites .
- Reaction Path Screening : Automated workflows (e.g., artificial force-induced reaction methods) simulate intermediates to identify low-energy pathways .
- Experimental Validation : High-throughput screening of reaction conditions (e.g., solvent polarity, temperature) guided by computational data improves yields from <30% to >60% .
Q. How can conflicting NMR data between theoretical and experimental results be resolved?
Discrepancies often stem from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:
- Variable Temperature NMR : Reduces signal splitting caused by conformational exchange (e.g., heating to 60°C simplifies complex splitting in ethyl ester protons) .
- 2D NMR (HSQC, HMBC) : Correlates proton and carbon shifts to confirm assignments (e.g., distinguishing pyrrolo-pyridine ring protons from tosyl aromatic signals) .
- Computational NMR Shift Prediction : Tools like ACD/Labs or Gaussian-based calculations cross-validate experimental shifts with theoretical models .
Q. What side reactions occur during synthesis, and how can they be mitigated?
Common issues include:
- Over-Tosylation : Competing N-tosylation at adjacent positions. Mitigation: Use bulky bases (e.g., 2,6-di-tert-butylpyridine) to sterically hinder undesired sites .
- Hydrolysis of Triflyl Group : Moisture-sensitive Tf₂O requires anhydrous conditions (e.g., molecular sieves) and inert atmosphere .
- Ester Hydrolysis : Acidic or basic conditions during workup can cleave the ethyl ester. Neutral pH extraction (e.g., sat. NaHCO₃) preserves functionality .
Q. How does the trifluoromethylsulfonyloxy group influence electronic properties and reactivity?
- Electron-Withdrawing Effects : The group reduces electron density on the pyrrolo-pyridine ring, confirmed by downfield shifts in NMR (e.g., δ 7.77–7.80 ppm for adjacent protons) and increased electrophilicity at the 6-position .
- Implications for Functionalization : Facilitates nucleophilic aromatic substitution (e.g., displacement with amines) but may deactivate the ring toward electrophiles. Computational studies ( ) suggest tuning substituents to balance reactivity .
Methodological Insights
- Purification : Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity for sensitive intermediates .
- Yield Optimization : Design of Experiments (DoE) frameworks identify critical factors (e.g., stoichiometry, temperature) to maximize yields from 28% to >70% .
- Stability Studies : Lyophilization under argon preserves labile triflyl groups during long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
